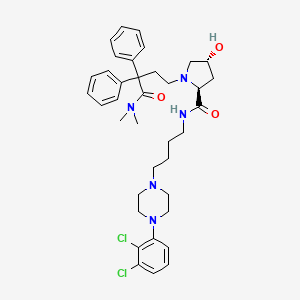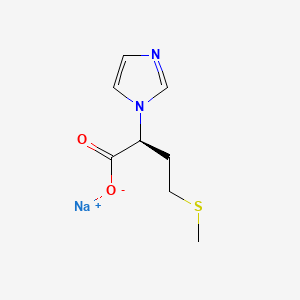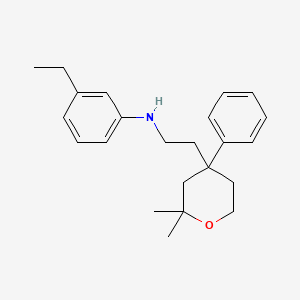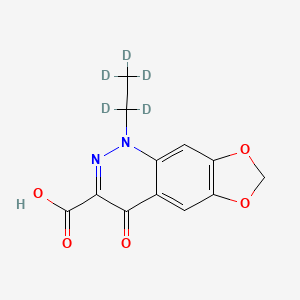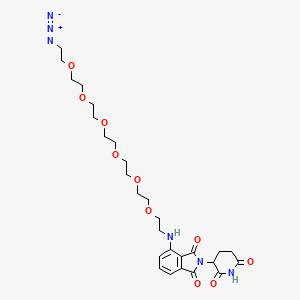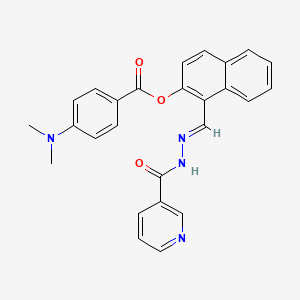
AChE/BChE-IN-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE/BChE-IN-19 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter involved in various physiological functions, including muscle activation and cognitive processes. Inhibition of these enzymes is a therapeutic strategy for managing neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-19 typically involves the use of nicotinohydrazide derivatives. The synthetic route includes the condensation of nicotinohydrazide with appropriate aldehydes under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
AChE/BChE-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
AChE/BChE-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cholinergic neurotransmission and potential neuroprotective properties.
Medicine: Explored as a therapeutic agent for managing neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of diagnostic assays for enzyme activity and inhibitor screening
作用機序
AChE/BChE-IN-19 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase enzymes. This binding inhibits the enzymes’ activity, preventing the breakdown of acetylcholine. The increased levels of acetylcholine enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase and butyrylcholinesterase inhibitor used for managing Alzheimer’s and Parkinson’s diseases.
Galantamine: An acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties
Uniqueness
AChE/BChE-IN-19 is unique due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase enzymes. This dual inhibition provides a broader therapeutic effect compared to compounds that target only one of these enzymes. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for neurodegenerative disorders .
特性
分子式 |
C26H22N4O3 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C26H22N4O3/c1-30(2)21-12-9-19(10-13-21)26(32)33-24-14-11-18-6-3-4-8-22(18)23(24)17-28-29-25(31)20-7-5-15-27-16-20/h3-17H,1-2H3,(H,29,31)/b28-17+ |
InChIキー |
KEOOXIGLSOTSCF-OGLMXYFKSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CN=CC=C4 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


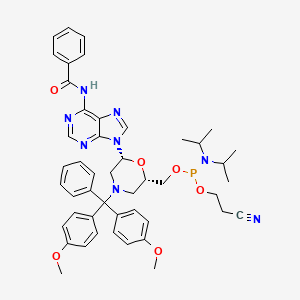

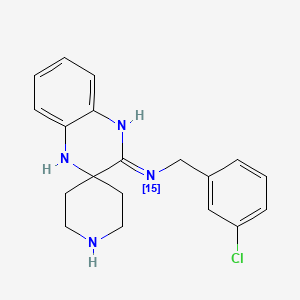
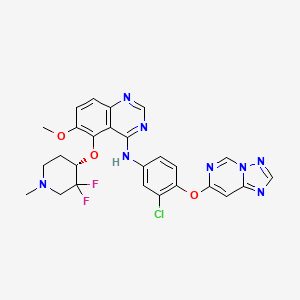
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)

